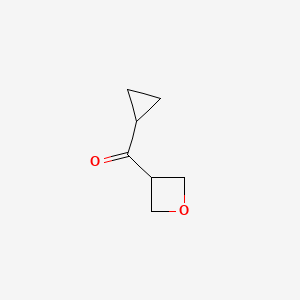![molecular formula C15H22N2O4 B11769358 Ethyl 3-[(3-ethoxy-3-oxopropyl)-pyridin-2-ylamino]propanoate CAS No. 5436-02-2](/img/structure/B11769358.png)
Ethyl 3-[(3-ethoxy-3-oxopropyl)-pyridin-2-ylamino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(3-ethoxy-3-oxopropyl)-pyridin-2-ylamino]propanoate is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of an ester group, a pyridine ring, and an ethoxy group, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(3-ethoxy-3-oxopropyl)-pyridin-2-ylamino]propanoate typically involves the reaction of ethyl 3-aminopropanoate with 3-ethoxy-3-oxopropyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-[(3-ethoxy-3-oxopropyl)-pyridin-2-ylamino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethyl 3-[(3-ethoxy-3-oxopropyl)-pyridin-2-ylamino]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of Ethyl 3-[(3-ethoxy-3-oxopropyl)-pyridin-2-ylamino]propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active metabolites, which can then interact with enzymes or receptors in biological systems. The pyridine ring may also play a role in binding to specific targets, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate
- Ethyl 3-[(3-ethoxy-3-oxopropyl)(methyl)amino]propanoate
Uniqueness
Ethyl 3-[(3-ethoxy-3-oxopropyl)-pyridin-2-ylamino]propanoate is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
5436-02-2 |
|---|---|
Fórmula molecular |
C15H22N2O4 |
Peso molecular |
294.35 g/mol |
Nombre IUPAC |
ethyl 3-[(3-ethoxy-3-oxopropyl)-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C15H22N2O4/c1-3-20-14(18)8-11-17(12-9-15(19)21-4-2)13-7-5-6-10-16-13/h5-7,10H,3-4,8-9,11-12H2,1-2H3 |
Clave InChI |
NTQWKAMEJMVDSR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCN(CCC(=O)OCC)C1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


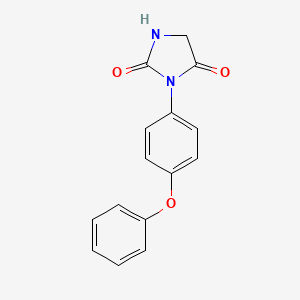
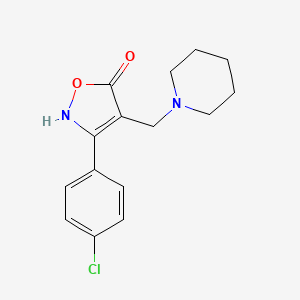
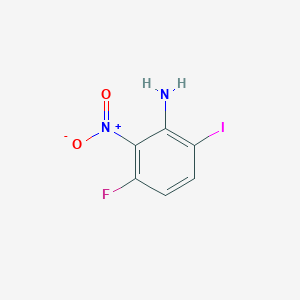

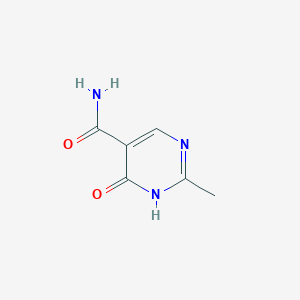
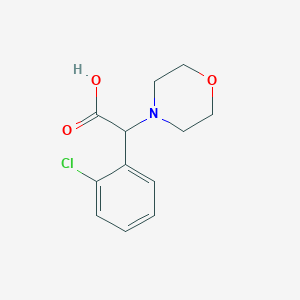
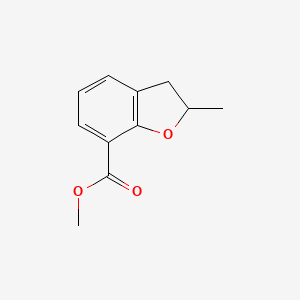
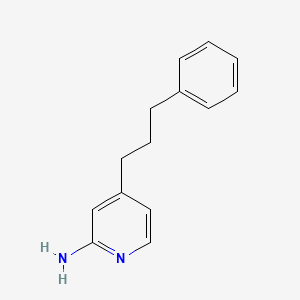
![N-Boc-1-[3-(aminomethyl)cyclopentyl]methanamine](/img/structure/B11769332.png)
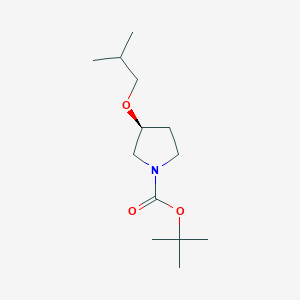
![3,4-Dihydro-2h-pyrido[3,2-b][1,4]oxazin-8-ol](/img/structure/B11769340.png)
![2-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11769350.png)
